Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that includes fluorinated benzoyl, pyridine, pyrrol, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Fluorinated Benzoyl Intermediate: This step may involve the fluorination of a benzoyl precursor using reagents such as fluorine gas or other fluorinating agents.
Pyridine and Pyrrol Ring Formation: The pyridine and pyrrol rings are synthesized through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Thiazole Ring Formation: The thiazole ring is formed through a condensation reaction, typically involving the use of sulfur-containing reagents.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications .
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding .
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities .
Industry
In the industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Methyl 2-(3-(3-bromo-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The uniqueness of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its fluorinated benzoyl group, which imparts distinct chemical and biological properties compared to its chloro or bromo analogs .
Biological Activity
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a pyridine ring, and a pyrrolidine derivative, which contribute to its biological properties. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Anticancer Activity : Thiazole and pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the thiazole ring is particularly significant in enhancing cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. For example, thiazole derivatives have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer cell signaling pathways .
- Anticonvulsant Properties : Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .
Anticancer Activity
A study exploring thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Methyl 2-(...) | A549 | < 10 | |
Doxorubicin | A549 | 15 | |
Naphthalene-thiazole analogue | NIH/3T3 | 18.4 |
Enzyme Inhibition
Another study focused on the inhibition of p38 MAPK by thiazole derivatives. The compound was tested alongside others for its ability to inhibit this kinase, which is crucial in regulating inflammatory responses. The results indicated that similar compounds could effectively reduce the activity of p38 MAPK in vitro .
Properties
CAS No. |
617698-27-8 |
---|---|
Molecular Formula |
C23H18FN3O5S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H18FN3O5S/c1-11-6-7-13(9-15(11)24)18(28)16-17(14-5-4-8-25-10-14)27(21(30)19(16)29)23-26-12(2)20(33-23)22(31)32-3/h4-10,17,28H,1-3H3/b18-16+ |
InChI Key |
XXFVLQZFJFEKDR-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CN=CC=C4)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CN=CC=C4)O)F |
Origin of Product |
United States |
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